(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid
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Overview
Description
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid typically involves the protection of an amino acid with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Reagents like carbodiimides (e.g., EDC, DCC) are used to facilitate amide bond formation.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino group during chain elongation.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amino group can engage in various biochemical interactions, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxycarbonylamino-hexanoic acid: Another Boc-protected amino acid with similar protective properties.
N-Boc-protected amino acids: A broad class of compounds used in peptide synthesis and medicinal chemistry.
Uniqueness
(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is unique due to its specific structure, which includes a pentenoic acid moiety. This structure allows for additional functionalization and reactivity compared to other Boc-protected amino acids. Its ability to participate in various chemical reactions while maintaining stability under mild conditions makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(E)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-5H,6-7H2,1-3H3,(H,11,14)(H,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZZIWHQZJFU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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